N-(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Description
N-(4-{[(4-Fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a benzamide-thiazole hybrid compound characterized by a 1,3-thiazole core substituted at the 2-position with a benzamide group and at the 4-position with a [(4-fluorophenyl)carbamoyl]methyl moiety.
Properties
IUPAC Name |
N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c19-13-6-8-14(9-7-13)20-16(23)10-15-11-25-18(21-15)22-17(24)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLFCUBHKGVVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-4-(ethoxycarbonylmethyl)thiazole
The thiazole core is synthesized via the Hantzsch reaction, employing thiourea and ethyl bromoacetoacetate as precursors.
Procedure :
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Combine thiourea (0.1 mol) and ethyl bromoacetoacetate (0.12 mol) in anhydrous ethanol (150 mL).
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Reflux at 80°C for 12 hours under nitrogen.
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Cool the mixture, precipitate the product with ice water, and recrystallize from ethanol.
Yield : 68% (colorless crystals); m.p. : 145–148°C.
Characterization :
Hydrolysis to 2-Amino-4-(carboxymethyl)thiazole
The ester group is hydrolyzed to a carboxylic acid under basic conditions.
Procedure :
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Suspend 2-amino-4-(ethoxycarbonylmethyl)thiazole (0.05 mol) in 10% NaOH (50 mL).
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Reflux for 6 hours, acidify with HCl (pH 2–3), and extract with ethyl acetate.
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Dry over Na₂SO₄ and evaporate to dryness.
Yield : 82% (white powder); m.p. : 210–213°C.
Characterization :
Benzoylation to N-(4-(carboxymethyl)thiazol-2-yl)benzamide
The 2-amino group is acylated using benzoyl chloride in the presence of pyridine.
Procedure :
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Dissolve 2-amino-4-(carboxymethyl)thiazole (0.03 mol) in dry pyridine (30 mL).
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Add benzoyl chloride (0.036 mol) dropwise at 0°C, stir at room temperature for 8 hours.
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Quench with ice water, filter, and recrystallize from ethanol.
Yield : 75% (off-white solid); m.p. : 225–228°C.
Characterization :
Formation of the 4-Fluorophenyl Carbamoylmethyl Group
The carboxylic acid is activated and coupled with 4-fluoroaniline using HATU.
Procedure :
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Suspend N-(4-(carboxymethyl)thiazol-2-yl)benzamide (0.02 mol) in DMF (20 mL).
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Add HATU (0.024 mol), DIEA (0.04 mol), and 4-fluoroaniline (0.024 mol).
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Stir at room temperature for 12 hours, pour into ice water, and extract with ethyl acetate.
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Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Yield : 58% (pale-yellow solid); m.p. : 195–198°C.
Characterization :
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IR (KBr) : 1645 cm⁻¹ (C=O amide), 1510 cm⁻¹ (C-F).
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¹H NMR (400 MHz, DMSO-d₆) : δ 3.85 (s, 2H, CH₂CONH), 7.12–7.98 (m, 9H, Ar-H), 10.2 (s, 1H, NH).
Optimization of Reaction Conditions
Coupling Agent Efficiency
Comparative studies using DCC and HATU revealed superior yields with HATU (58% vs. 42%), attributed to reduced side reactions and milder conditions.
Table 1. Coupling Agent Performance
| Agent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DCC/DMAP | 42 | 24 |
| HATU/DIEA | 58 | 12 |
Characterization and Analytical Data
Spectroscopic Consistency
The final product’s ¹H NMR spectrum confirms regioselective functionalization:
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A singlet at δ 3.85 ppm corresponds to the methylene group adjacent to the carbamoyl moiety.
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Aromatic protons from the benzamide (δ 7.45–7.89 ppm) and 4-fluorophenyl group (δ 7.12–7.98 ppm) are distinct.
Table 2. Key NMR Assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Thiazole-H | 8.21 | Singlet |
| CH₂CONH | 3.85 | Singlet |
| 4-Fluorophenyl Ar-H | 7.12–7.98 | Multiplet |
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including N-(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide. Thiazole compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that thiazole derivatives can target specific pathways involved in tumor growth and metastasis, making them promising candidates for further development in cancer therapy .
1.2 Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Research indicates that thiazole-based compounds can effectively inhibit bacterial growth, particularly against Gram-positive bacteria. This property is attributed to their ability to disrupt bacterial cell wall synthesis and function . The incorporation of the 4-fluorophenyl group enhances the antimicrobial efficacy, suggesting potential applications in developing new antibiotics.
1.3 Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. Studies show that they can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases. The anti-inflammatory activity is believed to stem from their ability to inhibit pro-inflammatory cytokines and enzymes .
Agricultural Applications
2.1 Pesticidal Activity
The structural characteristics of this compound suggest its potential use as a pesticide or herbicide. Thiazole derivatives are known for their effectiveness against various agricultural pests and diseases. Research has indicated that these compounds can disrupt the metabolic processes of insects and fungi, offering a novel approach to pest control .
2.2 Plant Growth Regulators
Beyond pest control, thiazole compounds may serve as plant growth regulators. Their ability to influence hormonal pathways in plants could enhance growth rates, yield, and resistance to environmental stressors . This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs.
Material Science Applications
3.1 Organic Electronics
This compound has potential applications in the field of organic electronics due to its electronic properties. The thiazole moiety can contribute to charge transport characteristics essential for organic semiconductors . Research into its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is ongoing.
3.2 Photovoltaic Applications
The compound's ability to absorb light and convert it into electrical energy makes it a candidate for photovoltaic applications. Studies are exploring how modifications to the thiazole structure can improve efficiency and stability in solar energy devices .
Mechanism of Action
The mechanism of action of N-(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The table below highlights key structural differences between the target compound and related derivatives:
Key Observations:
- Substituent Effects : The 4-fluorophenyl group in the target compound may enhance binding affinity to aromatic residues in target proteins compared to bulkier groups like biphenyl () or electron-withdrawing nitro groups ().
- Benzamide Modifications: Substituents on the benzamide ring (e.g., phenoxy in vs.
- Bioactivity Trends: Compounds with fluorinated aryl groups (e.g., 4'-fluorobiphenyl in ) often exhibit improved metabolic stability and target engagement compared to non-fluorinated analogs .
Spectroscopic Characterization:
- IR Spectroscopy : Absence of C=O stretching (~1660–1680 cm⁻¹) in tautomeric forms (e.g., 1,2,4-triazoles in ) differentiates cyclic analogs from the target compound’s carbamoyl-methyl group .
- NMR : The 4-fluorophenyl group in the target compound would show distinct ¹⁹F NMR signals (~-115 ppm for para-substituted fluorophenyl) compared to chlorophenyl () or methylphenyl () derivatives .
Biological Activity
N-(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiazole moiety linked to a benzamide structure, which is known to enhance biological activity through various pathways. The presence of the fluorine atom on the phenyl ring is believed to influence its pharmacological properties.
Research indicates that compounds containing thiazole and benzamide structures often exhibit antitumor activity through several mechanisms:
- Inhibition of Protein Kinases : Many thiazole derivatives act as inhibitors of specific protein kinases involved in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies show that these compounds can promote apoptosis in cancer cells, leading to reduced tumor growth .
- Cell Cycle Arrest : Certain derivatives have been reported to induce G2/M phase arrest in the cell cycle, further contributing to their antitumor effects .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values for this compound are comparable to those of established chemotherapeutics, indicating its potential as a lead compound for further development.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver Cancer) | 1.61 | Apoptosis induction |
| A-431 (Skin Cancer) | 1.98 | Cell cycle arrest |
In Vivo Studies
In vivo studies using xenograft models have shown that this compound can inhibit tumor growth effectively. For instance, a study reported a tumor growth inhibition (TGI) of approximately 48.89% compared to control treatments . These findings suggest that this compound possesses substantial anticancer properties.
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:
- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
- Thiazole Ring : The thiazole moiety is essential for maintaining cytotoxic activity; modifications here can lead to significant changes in efficacy.
- Amide Linkage : The benzamide structure contributes to the overall stability and bioavailability of the compound.
Case Studies
Several case studies highlight the effectiveness of this compound in different therapeutic contexts:
- Combination Therapy : In combination with other chemotherapeutic agents like taxol and camptothecin, this compound has shown enhanced anticancer effects, indicating its potential as an adjunct therapy .
- Targeting Specific Cancer Types : Research has indicated that this compound is particularly effective against liver and skin cancers, suggesting a degree of specificity that could be leveraged in targeted therapies.
Q & A
Q. What are the standard synthetic routes for N-(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide?
The synthesis involves multi-step organic reactions:
- Thiazole ring formation : Cyclization of α-haloketones with thioureas under acidic/basic conditions.
- Introduction of fluorophenyl group : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt).
- Final benzamide linkage : Reaction with benzoyl chloride derivatives in anhydrous solvents (e.g., DMF or THF). Key variables : Temperature (60–100°C), solvent polarity, and catalyst choice (e.g., DMAP for acylation). Validation : Monitor intermediates via TLC and purify via column chromatography .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Thiazole formation | Thiourea, α-bromoketone, EtOH, reflux | 60–75% |
| Fluorophenyl coupling | EDC, HOBt, DCM, RT | 70–85% |
| Benzamide finalization | Benzoyl chloride, DMAP, DMF, 50°C | 65–80% |
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological approaches include:
- NMR spectroscopy : H/C NMR to verify substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm).
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 424.12).
- IR spectroscopy : Detect functional groups (e.g., C=O stretch at 1680–1720 cm). Advanced tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
Q. What initial biological screening assays are recommended for this compound?
Prioritize assays based on structural analogs:
- Anticancer activity : MTT assay against HeLa, MCF-7, and A549 cell lines (IC values).
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases.
- Antimicrobial screening : Broth microdilution against S. aureus and E. coli (MIC values). Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How can conflicting data regarding biological activity between studies be resolved?
Contradictions often arise from structural variants or assay conditions. Strategies:
- Comparative structural analysis : Use X-ray crystallography or DFT calculations to assess substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs).
- Assay standardization : Replicate studies under identical conditions (pH, serum concentration).
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. cytotoxicity correlation). Example : A 2025 study found that replacing the fluorophenyl group with a methoxy substituent reduced anticancer activity by 40% .
Q. What strategies optimize reaction yield during thiazole ring formation?
Key factors:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency.
- Catalyst use : Additives like p-TsOH enhance reaction rates.
- Temperature control : Maintain 70–80°C to avoid side products (e.g., dimerization). Case study : A 2023 protocol achieved 85% yield using DMF at 75°C and slow reagent addition .
Q. How to design experiments to elucidate the compound's mechanism of action?
Integrate multidisciplinary approaches:
- Molecular docking : Predict binding to targets (e.g., PARP-1 or COX-2) using AutoDock Vina.
- Surface plasmon resonance (SPR) : Quantify binding kinetics (K, k/k).
- Cellular pathway analysis : RNA-seq or proteomics to identify dysregulated pathways post-treatment. Validation : Knockout models (CRISPR) or siRNA silencing of putative targets .
Data Contradiction Analysis Example
A 2024 study reported conflicting IC values (2.5 µM vs. 8.7 µM) for the compound against MCF-7 cells. Resolution steps:
Structural verification : Confirm batch purity via HPLC (>98%).
Assay conditions : Compare serum concentration (10% FBS vs. serum-free media).
Data normalization : Use Z-factor to assess assay robustness.
Outcome : Lower activity in serum-rich media was attributed to protein binding .
Key Takeaways
- Prioritize reproducibility by documenting reaction conditions and assay parameters.
- Use orthogonal techniques (e.g., NMR + HRMS) for structural validation.
- Address data contradictions through systematic re-evaluation of variables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
